Cas no 24526-64-5 (Nomifensine)

Nomifensine structure
Nome del prodotto:Nomifensine
Nomifensine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
- (¡À)-Nomifensin
- (±)-Nomifensine
- 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-Isoquinoline
- 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl-
- Nomifenison
- Nomifensine
- 1,2,3,4-tetrahydro-2-methyl-4-phe
- 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-isoquinolin
- 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinoline
- 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- 8-amino-4-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
- 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl
- linamiphen
- Nomifensin
- Nomifensine Maleate
- AB00053664_13
- CCRIS 9179
- IDI1_000789
- ( inverted exclamation markA)-Nomifensin
- ((c)I)-Nomifensin B(Z)-4-Hydroxy-4-Oxo-But-2-Enoate
- Q409948
- (+/-)-Nomifensin
- DTXCID803377
- SPBio_001396
- NS00099754
- Isoquinoline, 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-
- KBio2_006515
- BS-22102
- BPBio1_000106
- 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
- (+-)-Nomifensin
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine 2-butenedioate
- NCGC00015727-06
- NCGC00015727-03
- CHEMBL273575
- EN300-7376971
- BSPBio_000096
- Z2216900850
- FT-0654152
- Nomiphensine
- AKOS015919487
- UNII-1LGS5JRP31
- Prestwick1_000108
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine(Nomifensine)
- NCGC00015727-15
- Spectrum_000899
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine
- HY-B1110
- AB00053664_14
- NINDS_000789
- L001242
- NOMIFENSINE2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
- KBio2_003947
- (+)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine (Nomifensine)
- DTXSID0023377
- NOMIFENSINE [MI]
- Nomifensinum
- Prestwick2_000108
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-amine
- CAS-24526-64-5
- BCP13731
- Lopac0_000875
- 24526-64-5
- NOMIFENSINE [WHO-DD]
- NCGC00255316-01
- Spectrum5_001004
- KBio3_001785
- BDBM50005548
- NCGC00089794-02
- 2-Methyl-4-phenyl-1 pound not2 pound not3 pound not4-tetrahydroisoquinolin-8-amine
- ()-Nomifensine maleat
- J-015551
- (+/-)-Nomifensine
- (Nomifensine) 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
- SCHEMBL49380
- Isoquinoline, 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-
- DivK1c_000789
- 118184-50-2
- NCGC00015727-04
- MFCD00242716
- Tox21_301755
- R/S-nomifensine
- SBI-0050850.P003
- Nomifensine maleate(USAN)
- Spectrum3_000963
- Nomifensinum [INN-Latin]
- Spectrum4_001079
- CCG-204957
- DB04821
- NCGC00015727-07
- AB00053664
- 2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-YLAMINE
- A877886
- Nomifensina
- Nomifensina [INN-Spanish]
- KBio2_001379
- 1LGS5JRP31
- SPBio_002035
- BSPBio_002565
- 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
- 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisochinolin
- SDCCGSBI-0050850.P004
- 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-
- Prestwick3_000108
- AC-31222
- Prestwick0_000108
- BRD-A29644307-050-10-5
- D,L-nomifensine
- KBioGR_001438
- (+/-)-Nomifensine maleat
- (-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
- HSDB 7702
- GTPL4792
- BRD-A29644307-050-05-5
- KBioSS_001379
- NOMIFENSINE [INN]
- NOMIFENSINE [HSDB]
- Nomifensine [INN:BAN]
- (+-)-Nomifensine
- CHEBI:116225
- (+/-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
- KBio1_000789
- 2-methyl-4-phenyl-3, 4-dihydro-1H-isoquinolin-8-amine
- Spectrum2_001548
- 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
- FT-0673030
- CS-4708
- N06AX04
- Nomifensine Maleate (1:1)
- BRD-A29644307-050-17-0
- BRD-A29644307-050-16-2
- Nomifensina (INN-Spanish)
- 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-(9CI)
- BRD-A29644307-050-18-8
- DA-18354
- Nomifensinum (INN-Latin)
-
- MDL: MFCD00242716
- Inchi: InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
- Chiave InChI: XXPANQJNYNUNES-UHFFFAOYSA-N
- Sorrisi: NC1=CC=CC2=C1CN(C)CC2C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 238.14700
- Massa monoisotopica: 238.146998583g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 272
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 29.3Ų
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 0.9597 (rough estimate)
- Punto di fusione: 179-181°
- Punto di ebollizione: 370.93°C (rough estimate)
- Punto di infiammabilità: 164.0±23.0 °C
- Indice di rifrazione: 1.5000 (estimate)
- PSA: 29.26000
- LogP: 3.36520
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
Nomifensine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3249
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: 26-36
- RTECS:NX4912800
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(b)
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Termine di sicurezza:6.1(b)
- Livello di pericolo:6.1(b)
- PackingGroup:III
- Gruppo di imballaggio:III
- Gruppo di imballaggio:III
- Frasi di rischio:R22; R36/37/38
Nomifensine Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Nomifensine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7376971-1.0g |
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
24526-64-5 | 95.0% | 1.0g |
$480.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219392-500mg |
Nomifensine, |
24526-64-5 | ≥97% | 500mg |
¥4964.00 | 2023-09-05 | |
Enamine | EN300-7376971-0.25g |
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
24526-64-5 | 95.0% | 0.25g |
$237.0 | 2025-03-21 | |
Enamine | EN300-7376971-0.5g |
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
24526-64-5 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7308-10 mg |
Nomifensine |
24526-64-5 | 98.00% | 10mg |
¥311.00 | 2022-04-26 | |
MedChemExpress | HY-B1110-10mM*1mLinDMSO |
Nomifensine |
24526-64-5 | 98.93% | 10mM*1mLinDMSO |
¥990 | 2022-02-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N880069-50mg |
Nomifensine |
24526-64-5 | ≥99% | 50mg |
¥923.40 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7308-50 mg |
Nomifensine |
24526-64-5 | 98.00% | 50mg |
¥840.00 | 2022-04-26 | |
A2B Chem LLC | AB24770-250mg |
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
24526-64-5 | 96% | 250mg |
$204.00 | 2024-04-20 | |
A2B Chem LLC | AB24770-1g |
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
24526-64-5 | 96% | 1g |
$499.00 | 2024-04-20 |
Nomifensine Letteratura correlata
-
Faheem,Banoth Karan Kumar,Kondapalli Venkata Gowri Chandra Sekhar,Subhash Chander,Selvaraj Kunjiappan,Sankaranarayanan Murugesan RSC Adv. 2021 11 12254
-
Tiantong He,Heping Wei,Yuanbo Zhou,Li-ya Jiang,Jonathan B. Baell,Yang Yu,Fei Huang Org. Chem. Front. 2023 10 2918
-
Panpan Wang,Fengmei Yan,Jianghong Dong,Shengqiang Wang,Yu Shi,Mengdan Zhu,Yuting Zuo,Hui Ma,Ruirui Xue,Dingjie Zhai,Xiaoyu Song Phys. Chem. Chem. Phys. 2023 25 8341
-
Dana Ameen,Timothy J. Snape Med. Chem. Commun. 2013 4 893
-
C. E. Adeeyinwo,J. F. Tyson,S. O. Akapo,Alexandra Furst,T. M. Khong,C. F. Simpson,F. F. Barretto,J. M. Slater,D. P. Ndiomu,C. F. Simpson,S. A. Black,G. P. Matthews,Farida Y. K. Ghauri,C. F. Simpson,J. E. Mama,A. F. Fell,B. J. Clark Anal. Proc. 1989 26 58
24526-64-5 (Nomifensine) Prodotti correlati
- 1225573-65-8((3-BroMophenyl)-4-piperidinyl-Methanone HCl)
- 1189665-42-6(3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 912761-33-2((1-Methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol Dihydrochloride Hydrate)
- 2387245-82-9(3-Cyano-2-fluorobenzene-1-sulfonyl fluoride)
- 1289142-47-7(4-(4-methylphenyl)but-3-en-2-amine)
- 2098074-05-4(Methyl 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate)
- 2680572-49-8(methyl 2-{(tert-butoxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1267865-46-2(1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol)
- 2229423-15-6(methyl 5-(2-cyano-1-hydroxyethyl)thiophene-3-carboxylate)
- 2171864-65-4(4-({5-ethyl-4-(methylamino)methyl-1H-1,2,3-triazol-1-yl}methyl)phenol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:24526-64-5)Nomifensine

Purezza:99%
Quantità:5g
Prezzo ($):1240.0